Lipophilicity (LogP) Tuning via 4-Bromo Substitution: Quantitative Comparison Against Unsubstituted, Furan-2-yl, and Benzofuran-2-yl Analogs
The calculated LogP of the target compound is 4.77, which is 0.77 log units higher than the 4-unsubstituted analog 2-(2,3-dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (LogP 4.00; CAS 1262138-64-6) and 0.18 log units lower than the 4-furan-2-yl analog (LogP 4.95; CAS 2288709-60-2). It is substantially less lipophilic than the 4-benzofuran-2-yl analog (LogP 5.92 predicted, benchchem data) . The target's LogP of 4.77 places it within an intermediate range that may better balance passive membrane permeability with aqueous solubility compared to analogs approaching LogP 6, which risk insolubility and aggregation [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.77 (Chemsrc) / XLogP3-AA 4.5 (PubChem) |
| Comparator Or Baseline | 4-Unsubstituted analog (CAS 1262138-64-6): LogP 4.00. 4-Furan-2-yl analog (CAS 2288709-60-2): LogP 4.95. 4-Benzofuran-2-yl analog (CAS 2288708-59-6): LogP 5.92. |
| Quantified Difference | ΔLogP = +0.77 vs unsubstituted; ΔLogP = −0.18 vs furan-2-yl; ΔLogP = −1.15 vs benzofuran-2-yl |
| Conditions | Computed LogP values from Chemsrc and Benchchem databases; PubChem XLogP3-AA computed value 4.5 |
Why This Matters
This LogP differentiation indicates that the 4-bromo substitution yields a lipophilicity intermediate between the bare hydrogen and bulkier aryl substituents, which may translate to a more favorable drug-like profile in terms of solubility and permeability balance.
- [1] PubChem. Compound Summary CID 133080677. XLogP3-AA = 4.5. https://pubchem.ncbi.nlm.nih.gov/compound/133080677 View Source
